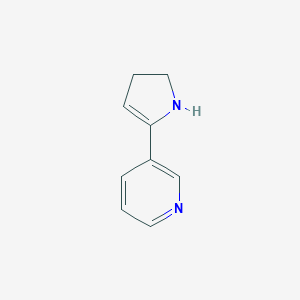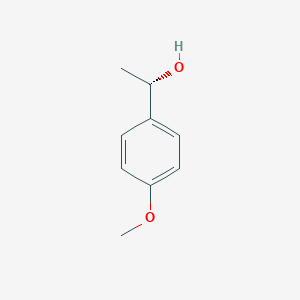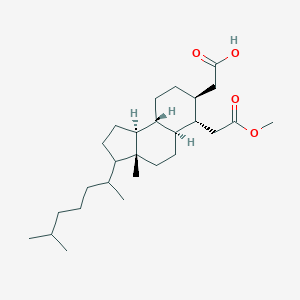
Ethyl trans-4-ethoxycinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ethyl p-hydroxycinnamate, ethyl p-aminocinnamate, and other derivatives depending on the specific reaction conditions .
科学的研究の応用
Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .
類似化合物との比較
Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:
Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.
Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.
The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .
特性
CAS番号 |
1504-69-4 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
ethyl 3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
XFRWZVXVZIQXFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
Key on ui other cas no. |
1504-69-4 75332-46-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















